Superior 5-LO Inhibitory Potency in Human Whole Blood vs. Zileuton
CMI977 demonstrates approximately 8- to 16-fold greater inhibitory potency against 5-lipoxygenase in a human whole blood assay compared to the FDA-approved 5-LO inhibitor zileuton. The IC50 for CMI977 is 117 nM (0.117 µM) [1], while zileuton's IC50 values in the same assay range from 0.9 µM to 1.93 µM [2].
| Evidence Dimension | 5-Lipoxygenase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 117 nM (0.117 µM) |
| Comparator Or Baseline | Zileuton: 0.9 µM to 1.93 µM |
| Quantified Difference | Approximately 8- to 16-fold lower IC50 for CMI977 |
| Conditions | Human whole blood assay |
Why This Matters
This significant potency difference may translate to lower effective doses and potentially reduced off-target effects in preclinical studies, making CMI977 a more selective tool for probing the 5-LO pathway.
- [1] BindingDB. (n.d.). BDBM50144621 (CHEMBL73148): CMI-977. IC50 for human 5-lipoxygenase in a human whole blood assay. View Source
- [2] Table 1: IC50 values of 5-LO inhibitors in human whole blood. (2019). PMC, NCBI. View Source
